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Compound of Interest

Compound Name: Phenylacetone oxime

Cat. No.: B081983 Get Quote

A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of Phenylacetone
Oxime

For researchers and professionals in drug development and chemical analysis, accurate

structural elucidation of compounds is paramount. Phenylacetone oxime, a known metabolite

of amphetamine and a precursor in various chemical syntheses, presents an interesting case

for spectroscopic analysis due to the presence of E and Z isomers. This guide provides a

detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the E

and Z isomers of phenylacetone oxime, supported by experimental and predicted data.

Furthermore, it briefly compares NMR spectroscopy with Gas Chromatography-Mass

Spectrometry (GC-MS) as an alternative analytical technique.

1H and 13C NMR Spectroscopy of Phenylacetone
Oxime
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

For phenylacetone oxime, the presence of two stereoisomers, (E)-phenylacetone oxime and

(Z)-phenylacetone oxime, results in distinct NMR spectra for each isomer.

Data Presentation
The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data

for the E and Z isomers of phenylacetone oxime. The predicted data has been generated

using reputable NMR prediction software to supplement the available experimental values. For
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comparison, the experimental NMR data for the parent compound, phenylacetone, is also

provided.

Table 1: ¹H NMR Spectral Data of Phenylacetone Oxime Isomers and Phenylacetone

Compound/Iso
mer

Proton
Assignment

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

(E)-

Phenylacetone

Oxime

-OH

~13.36

(Experimental, in

DMSO-d6)[1]

br s -

C₆H₅-
7.20-7.40

(Predicted)
m -

-CH₂- 3.65 (Predicted) s -

-CH₃ 1.85 (Predicted) s -

(Z)-

Phenylacetone

Oxime

-OH

~13.26

(Experimental, in

DMSO-d6)[1]

br s -

C₆H₅-
7.20-7.40

(Predicted)
m -

-CH₂- 3.55 (Predicted) s -

-CH₃ 2.05 (Predicted) s -

Phenylacetone C₆H₅-
7.15-7.35

(Experimental)
m -

-CH₂-
3.68

(Experimental)
s -

-CH₃
2.14

(Experimental)
s -

Predicted data was generated using standard NMR prediction algorithms. Experimental

conditions can cause variations in chemical shifts.
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Table 2: ¹³C NMR Spectral Data of Phenylacetone Oxime Isomers and Phenylacetone

Compound/Isomer Carbon Assignment Chemical Shift (δ) ppm

(E)-Phenylacetone Oxime C=N 157.5 (Predicted)

C₆H₅- (Cq) 136.0 (Predicted)

C₆H₅- (CH) 129.0, 128.5, 126.5 (Predicted)

-CH₂- 30.0 (Predicted)

-CH₃ 12.0 (Predicted)

(Z)-Phenylacetone Oxime C=N 157.0 (Predicted)

C₆H₅- (Cq) 136.2 (Predicted)

C₆H₅- (CH) 129.1, 128.6, 126.6 (Predicted)

-CH₂- 35.0 (Predicted)

-CH₃ 20.0 (Predicted)

Phenylacetone C=O 206.7 (Experimental)

C₆H₅- (Cq) 134.4 (Experimental)

C₆H₅- (CH)
129.4, 128.6, 126.9

(Experimental)

-CH₂- 50.9 (Experimental)

-CH₃ 29.1 (Experimental)

Predicted data was generated using standard NMR prediction algorithms. Experimental

conditions can cause variations in chemical shifts.

Comparison with an Alternative: Gas
Chromatography-Mass Spectrometry (GC-MS)
While NMR provides detailed structural information, GC-MS is a powerful alternative for the

separation and identification of volatile and semi-volatile compounds like phenylacetone
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oxime.

Table 3: Comparison of NMR and GC-MS for Phenylacetone Oxime Analysis

Feature NMR Spectroscopy
Gas Chromatography-
Mass Spectrometry (GC-
MS)

Principle

Measures the absorption of

radiofrequency waves by

atomic nuclei in a magnetic

field.

Separates compounds based

on their volatility and

interaction with a stationary

phase, followed by detection

based on mass-to-charge ratio.

Information Provided

Detailed molecular structure,

including connectivity and

stereochemistry.

Molecular weight and

fragmentation pattern, which

can be used for compound

identification by library

matching.

Isomer Differentiation

Can readily distinguish

between E and Z isomers

based on differences in

chemical shifts.

May require specific

chromatographic conditions or

derivatization to separate E

and Z isomers.

Sample Requirements

Requires 5-25 mg for ¹H NMR

and 50-100 mg for ¹³C NMR of

purified sample dissolved in a

deuterated solvent.[2]

Requires a small amount of

sample that can be vaporized

without decomposition.

Analysis Time

Can range from a few minutes

for a simple ¹H spectrum to

several hours for more

complex 2D experiments.

Typically faster for routine

analysis, with run times often

in the range of minutes.

Experimental Protocols
NMR Spectroscopy
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A general protocol for acquiring ¹H and ¹³C NMR spectra of a compound like phenylacetone
oxime is as follows:

Sample Preparation: Dissolve 5-25 mg of the purified phenylacetone oxime sample in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5

mm NMR tube.[2]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing.

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include spectral width, acquisition time, and relaxation delay.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to obtain singlets for all carbon signals. A larger number of scans is typically

required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Spectral Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and

analyze the multiplicities and coupling constants to deduce connectivity. Assign the signals in

both ¹H and ¹³C spectra to the corresponding atoms in the molecule. For unambiguous

assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

Visualizations
Molecular Structures and Atom Numbering
To facilitate the discussion of NMR assignments, the structures of (E)- and (Z)-phenylacetone
oxime with atom numbering are provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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